REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH3:6][S:7][CH:8]1[N:13](C)[C:12](O)=[C:11]([Br:16])[CH:10]=[N:9]1.[CH3:17]CN(CC)CC>C(Cl)Cl>[Br:16][C:11]1[C:10]([CH2:1][S:2]([CH3:17])(=[O:4])=[O:3])=[N:9][C:8]([S:7][CH3:6])=[N:13][CH:12]=1
|
Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
2-methylthio-5-bromo-3-methylhydroxy pyrimidine
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CSC1N=CC(=C(N1C)O)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.46 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with water (30 mL)
|
Type
|
WASH
|
Details
|
the mixture was washed with more water (50 mL)
|
Type
|
WASH
|
Details
|
The organic fraction were washed with brine (saturated, 50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel Biotage 65i
|
Type
|
WASH
|
Details
|
eluting with EtOAc/hexane (3/7)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |